molecular formula C19H16ClNO2 B5866978 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide CAS No. 618400-09-2

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B5866978
CAS No.: 618400-09-2
M. Wt: 325.8 g/mol
InChI Key: FPEKTJCNGNXAKO-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides These compounds are characterized by a furan ring attached to a carboxamide group, with various substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine, such as 2,5-dimethylaniline, under suitable conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the aromatic substituents.

    Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)furan-2-carboxamide: Lacks the dimethylphenyl group.

    N-(2,5-dimethylphenyl)furan-2-carboxamide: Lacks the chlorophenyl group.

    5-phenylfuran-2-carboxamide: Lacks both the chlorophenyl and dimethylphenyl groups.

Uniqueness

The presence of both the chlorophenyl and dimethylphenyl groups in 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide may confer unique chemical properties, such as increased lipophilicity, altered reactivity, and potential biological activity.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-7-8-13(2)16(11-12)21-19(22)18-10-9-17(23-18)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEKTJCNGNXAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618400-09-2
Record name 5-(2-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)-2-FURAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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